(2R)-1-(4-FLUOROPHENYL)PROPAN-2-OL

Description

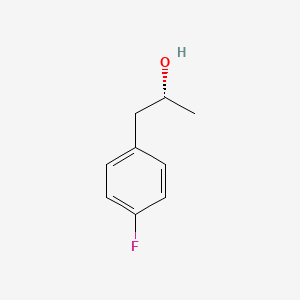

(2R)-1-(4-Fluorophenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted with a 4-fluorophenyl group at the 1-position. The para-fluorine substituent on the aromatic ring enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical intermediates or bioactive molecule synthesis.

Properties

IUPAC Name |

(2R)-1-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJGNXCUDQDKEB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-propanol typically involves the reduction of the corresponding ketone, ®-1-(4-Fluorophenyl)-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluorophenyl)-2-propanol may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-2-propanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: ®-1-(4-Fluorophenyl)-2-propanone

Reduction: ®-1-(4-Fluorophenyl)propane

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

®-1-(4-Fluorophenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-2-propanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares (2R)-1-(4-fluorophenyl)propan-2-ol with three structurally related compounds from the evidence:

*Calculated based on molecular formula.

Key Observations:

Chirality : The target compound and –7 analogs share chiral centers, but stereochemical differences (e.g., (1R,2R) vs. (2R)) may influence receptor binding or enzymatic interactions.

Functional Groups: Amino () and methoxy groups () introduce hydrogen-bonding capabilities absent in the target compound, affecting solubility and crystallinity.

Molecular Weight : The target compound has the lowest molecular weight, suggesting superior bioavailability compared to bulkier analogs like the pentanamide metabolite in .

Physicochemical Properties

*Estimated using substituent contributions.

- Lipophilicity : The target compound’s logP (~1.8) is intermediate, balancing the hydrophobicity of the fluorophenyl group with the hydroxyl group’s polarity. ’s higher logP (~2.3) reflects the chloro and methoxy substituents’ combined hydrophobic effects.

- Acidity/Basicity: The hydroxyl group in the target compound (pKa ~15–16 for alcohols) is less acidic than phenolic groups in ’s metabolite (pKa ~10), limiting its ionization at physiological pH .

Biological Activity

(2R)-1-(4-Fluorophenyl)propan-2-ol, a chiral compound with the molecular formula C10H13F, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorophenyl group and a secondary alcohol contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity, while the fluorophenyl moiety can engage in hydrophobic interactions within enzyme active sites or receptor binding pockets .

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been investigated for its potential role as a ligand in receptor binding studies, particularly in the context of neurological disorders .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuropharmacology

Studies have shown that this compound may have antidepressant-like effects. It has been evaluated for its potential to modulate neurotransmitter systems, including dopamine and norepinephrine pathways. For instance, certain analogs have demonstrated enhanced potency in inhibiting dopamine uptake compared to traditional antidepressants .

2. Antinociceptive Properties

In animal models, this compound has been associated with antinociceptive effects, suggesting potential applications in pain management. Its action appears to involve modulation of pain pathways through interaction with opioid receptors .

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound and its analogs:

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound relative to structurally similar compounds:

| Compound | Key Differences |

|---|---|

| (2R)-1-(4-Chlorophenyl)propan-2-ol | Lacks fluorine; different electronic properties may affect binding affinity. |

| (2R)-1-(4-Bromophenyl)propan-2-ol | Bromine substituent alters lipophilicity and receptor interactions compared to fluorine. |

| (2R)-1-(4-Methylphenyl)propan-2-ol | Methyl group influences steric hindrance and potentially reduces binding efficiency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.